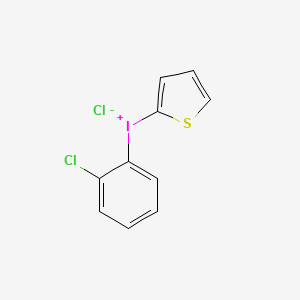
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is a chemical compound that features a unique combination of a chlorophenyl group and a thiophenyl group bonded to an iodonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride typically involves the reaction of iodobenzene derivatives with thiophene derivatives under specific conditions. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodonium ion.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-CPBA and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylthiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with a focus on its ability to form complex molecular structures.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride exerts its effects involves the activation of the iodonium ion. This activation facilitates the transfer of the chlorophenyl and thiophenyl groups to other molecules, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(thiophen-2-yl)iodanium chloride: Similar structure but with a bromine atom instead of chlorine.
(2-Iodophenyl)(thiophen-2-yl)iodanium chloride: Contains an iodine atom in place of chlorine.
(2-Chlorophenyl)(furan-2-yl)iodanium chloride: Features a furan ring instead of a thiophene ring.
Uniqueness
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is unique due to the presence of both a chlorophenyl group and a thiophenyl group, which confer distinct chemical properties
Properties
CAS No. |
58506-49-3 |
|---|---|
Molecular Formula |
C10H7Cl2IS |
Molecular Weight |
357.04 g/mol |
IUPAC Name |
(2-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-4-1-2-5-9(8)12-10-6-3-7-13-10;/h1-7H;1H/q+1;/p-1 |
InChI Key |
XUANAOXQHPQUDY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[I+]C2=CC=CS2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
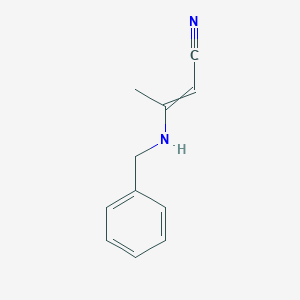
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
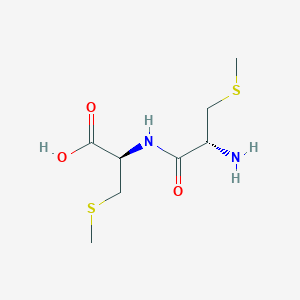
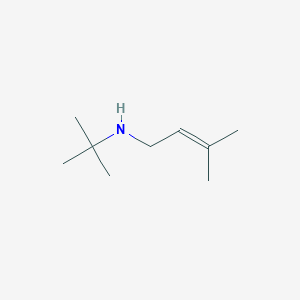


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
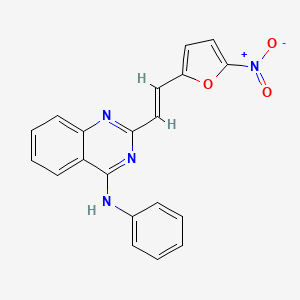

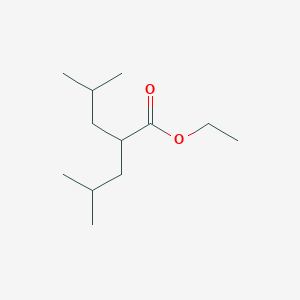
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
